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Compound of Interest

Compound Name:
4-Fluoro-2-methoxy-N-

methylaniline

Cat. No.: B1346479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Fluoro-2-methoxy-N-methylaniline is a key building block in modern medicinal chemistry,

primarily recognized for its role in the development of targeted protein degraders. Its unique

substitution pattern, featuring a fluorine atom, a methoxy group, and an N-methylated amine on

a phenyl ring, provides a valuable scaffold for the synthesis of potent and selective therapeutic

agents. The electronic properties imparted by the fluoro and methoxy groups can influence

molecular interactions and metabolic stability, while the N-methylaniline moiety serves as a

crucial anchor for constructing more complex molecules.

While its direct applications are still emerging in publicly available research, its structural

analogs have seen significant use in the development of kinase inhibitors and other therapeutic

agents. The N-methylated variant, in particular, is gaining attention as a component of ligands

targeting E3 ubiquitin ligases, such as Cereblon (CRBN), which are central to the mechanism

of proteolysis-targeting chimeras (PROTACs).

Core Applications in Drug Discovery
The primary application of 4-Fluoro-2-methoxy-N-methylaniline in medicinal chemistry is as a

synthetic intermediate for the creation of novel therapeutics. Its utility is highlighted in the

following areas:
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Targeted Protein Degradation: This compound is classified as a "Protein Degrader Building

Block." It is envisioned as a precursor for the synthesis of ligands that bind to E3 ubiquitin

ligases, a critical component of PROTACs. PROTACs are bifunctional molecules that induce

the degradation of specific target proteins by bringing them into proximity with an E3 ligase.

Kinase Inhibitors: The substituted aniline scaffold is a common feature in many kinase

inhibitors. While specific examples utilizing the N-methylated title compound are not yet

prevalent in published literature, its non-methylated analog, 4-fluoro-2-methoxyaniline, has

been used to synthesize tyrosine kinase inhibitors.

Neuroactive Compounds: Aniline derivatives are also scaffolds for compounds targeting the

central nervous system. For instance, 4-fluoro-2-methoxyaniline has been employed in the

synthesis of 5-HT3 receptor antagonists.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-2-methoxy-N-methylaniline is

presented in the table below. These properties are crucial for assessing its suitability as a drug

discovery building block.

Property Value Reference

Molecular Formula C₈H₁₀FNO [1]

Molecular Weight 155.17 g/mol [1]

CAS Number 941294-13-9 [1]

Appearance
Not specified (commercially

available)

Purity ≥97% (typical)

Experimental Protocols
While specific protocols for the direct use of 4-Fluoro-2-methoxy-N-methylaniline in the

synthesis of a named clinical candidate are not yet publicly detailed, the following sections

provide representative experimental procedures for key transformations involving the closely
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related and well-documented analog, 4-fluoro-2-methoxyaniline. These protocols can be

adapted by skilled medicinal chemists for the N-methylated derivative.

Protocol 1: General N-Acetylation of a Substituted
Aniline
This protocol describes a common method to protect the aniline nitrogen, which can be a

necessary step before further chemical modifications.

Materials:

4-Fluoro-2-methoxyaniline (or 4-Fluoro-2-methoxy-N-methylaniline)

Acetic acid

Acetic anhydride

Water

Ethyl acetate

Sodium bicarbonate (saturated aqueous solution)

Brine

Sodium sulfate (anhydrous)

Petroleum ether

Procedure:

To a solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in acetic acid, slowly add acetic

anhydride (1.1 equivalents) at room temperature.[2]

Heat the reaction mixture to 90°C and stir for 3-5 hours.[2]

Cool the reaction to room temperature and pour it into water.[2]
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Extract the aqueous mixture with ethyl acetate.

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Triturate the residue with petroleum ether to precipitate the product, which is then collected

by filtration and dried.

Protocol 2: Amide Coupling Reaction
This protocol outlines a standard procedure for forming an amide bond, a common linkage in

many drug molecules, using a coupling agent.

Materials:

4-Fluoro-2-methoxyaniline (or 4-Fluoro-2-methoxy-N-methylaniline)

Carboxylic acid of interest

EDCI·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

OxymaPure (Ethyl cyanohydroxyiminoacetate)

DIPEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide)

CH₂Cl₂ (Dichloromethane)

Ethyl acetate

1 N HCl (aqueous)

Saturated NaHCO₃ (aqueous)

Brine
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Na₂SO₄ (anhydrous)

Procedure:

Dissolve the carboxylic acid (1.0 equivalent) and OxymaPure (1.0 equivalent) in a mixture of

DMF and CH₂Cl₂.

Add EDCI·HCl (1.0 equivalent) to the solution and stir for 5 minutes at room temperature.[2]

Add a solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in DMF, followed by the addition

of DIPEA (1.3 equivalents).[2]

Stir the reaction mixture at room temperature for 10 hours.[2]

Remove the solvents under reduced pressure.

Dilute the residue with ethyl acetate and wash with 1 N HCl, saturated NaHCO₃ solution,

water, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by silica gel chromatography.

Visualizing the Role of 4-Fluoro-2-methoxy-N-
methylaniline in PROTACs
The following diagrams illustrate the conceptual workflow and mechanism of action for a

PROTAC synthesized using a building block like 4-Fluoro-2-methoxy-N-methylaniline.
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Caption: Synthetic workflow for a PROTAC molecule.

Cellular Environment

Ternary Complex Formation

PROTAC Target Protein
(e.g., Kinase)

Binds

E3 Ubiquitin Ligase
(e.g., Cereblon)

Binds

Proteasome

Recognition & Degradation

Ubiquitin

Ubiquitination

Degraded Protein
Fragments

POI

PROTAC

E3 Ligase

Click to download full resolution via product page

Caption: Mechanism of action for a PROTAC.

Conclusion
4-Fluoro-2-methoxy-N-methylaniline represents a valuable and specialized building block for

the synthesis of complex and highly specific therapeutic agents. Its anticipated role in the

construction of targeted protein degraders positions it at the forefront of innovative drug

discovery strategies. The provided protocols for related compounds offer a foundational

understanding of the types of chemical transformations in which this building block can
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participate. As research in targeted protein degradation continues to expand, the utility and

importance of 4-Fluoro-2-methoxy-N-methylaniline in medicinal chemistry are expected to

grow significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. US20210003557A1 - Compositions and methods for inducing conformational changes in
cereblon and other e3 ubiquitin ligases - Google Patents [patents.google.com]

2. MX2019009046A - Cereblon ligands and bifunctional compounds comprising the same. -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Application Notes: 4-Fluoro-2-methoxy-N-methylaniline
in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346479#use-of-4-fluoro-2-methoxy-n-methylaniline-
in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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